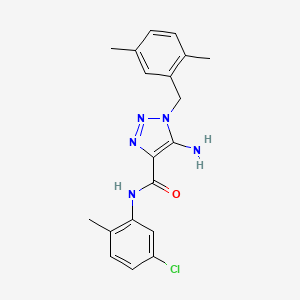

5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

The compound 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₈H₁₈ClN₅O; molecular weight: 355.83 g/mol) is a 1,2,3-triazole derivative characterized by a carboxamide group at position 4, an amino group at position 5, and substituted aryl/benzyl groups at positions 1 and N of the triazole core .

Propiedades

IUPAC Name |

5-amino-N-(5-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O/c1-11-4-5-12(2)14(8-11)10-25-18(21)17(23-24-25)19(26)22-16-9-15(20)7-6-13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJHOVKNLCTART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

Substitution Reactions: The introduction of the amino group and the carboxamide group is achieved through nucleophilic substitution reactions. These reactions may require specific reagents and conditions to ensure the desired functional groups are correctly positioned on the triazole ring.

Chlorination and Methylation: The chlorination of the phenyl ring and the methylation of the benzyl group are carried out using chlorinating agents and methylating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted triazole derivatives.

Aplicaciones Científicas De Investigación

5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Key Observations :

- Halogenation : Chlorine (target compound) enhances lipophilicity and metabolic stability compared to fluorine or methoxy groups .

- Steric Effects : The 2,5-dimethylbenzyl group in the target compound may reduce binding flexibility relative to smaller substituents (e.g., 4-methylphenyl) .

- Hydrogen Bonding: The amino group at position 5 is conserved across analogs, suggesting a role in target interaction .

Anticancer Potential

Triazole-4-carboxamides exhibit antiproliferative activity by targeting kinases (e.g., B-Raf) or disrupting DNA repair mechanisms (e.g., SOS response inhibition) . For example:

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed -13.42% growth inhibition in renal cancer cells .

- The target compound’s 5-chloro-2-methylphenyl group may enhance DNA intercalation or kinase binding compared to dichlorophenyl analogs .

Antimicrobial and Enzyme Inhibition

- The target compound’s chloro and methyl groups may improve membrane penetration relative to polar substituents (e.g., methoxy) .

Pharmacokinetic Considerations

- Metabolic Stability : Chlorine substitution reduces oxidative metabolism compared to methyl or methoxy groups .

Actividad Biológica

5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors through methods such as microwave-assisted synthesis or conventional heating. The compound belongs to the class of 1,2,3-triazoles, known for their diverse biological activities.

Antiproliferative Activity

Research indicates that compounds containing the 1,2,3-triazole core exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa and Jurkat cells.

- Mechanism : Induction of apoptosis via mitochondrial depolarization and activation of caspases .

A study reported that derivatives of the triazole core demonstrated IC50 values (concentration required to inhibit cell growth by 50%) in the low micromolar range, suggesting strong antiproliferative activity .

Antiparasitic Activity

The compound has shown promise against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed:

- Effectiveness : Significant suppression of parasite burden in infected VERO cells.

- Potency : The most potent derivatives exhibited pEC50 values greater than 6, indicating high efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the triazole core can significantly impact biological activity:

- Key Modifications : Substituents on the aromatic rings and the nature of the amino group are critical for maintaining activity.

- Inactive Variants : Changes such as replacing the amino group with hydrogen or methyl groups resulted in loss of activity .

Case Studies

Several studies have highlighted the biological potential of triazole derivatives:

-

Antitumor Activity Study : A series of 1,2,4-triazoles were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most active compounds showed IC50 values ranging from 0.76 µM to 5.1 µM against tubulin assembly .

Compound IC50 (µM) Colchicine Binding (%) 4l 0.76 86 CA-4 1.2 87 - Chagas Disease Treatment : A compound from the same family demonstrated significant activity against T. cruzi with an emphasis on improving oral bioavailability and reducing side effects compared to traditional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.